

# AMG-208 In Vivo Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Amg-208  |           |
| Cat. No.:            | B1684691 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of **AMG-208** observed in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation with this c-Met inhibitor.

# Troubleshooting Guide: Managing Potential In Vivo Toxicities

This guide is intended to help researchers anticipate and manage potential toxicities when working with **AMG-208** in preclinical and clinical research settings.

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue/Question                                                               | Potential Cause & Explanation                                                                                                                                                                                                                                                       | Recommended Action/Monitoring                                                                                                                                                                                                                                                                                                                                                    |
|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated Liver Enzymes<br>(AST/ALT)                                                   | AMG-208 has been associated with Grade 3 increased aspartate aminotransferase (AST) at a 200 mg dose in human trials, indicating potential hepatotoxicity.[1][2] This is a known class effect for some small-molecule kinase inhibitors.                                            | - Establish baseline liver function tests (LFTs) before initiating AMG-208 Monitor LFTs (AST, ALT, bilirubin) regularly throughout the study In case of significant elevation, consider dose reduction or interruption and consult relevant safety guidelines.                                                                                                                   |
| Thrombocytopenia (Low<br>Platelet Count)                                              | A dose-limiting Grade 3 thrombocytopenia was observed at the 200 mg dose.  [1][2] This suggests a potential effect on megakaryopoiesis or platelet survival.                                                                                                                        | - Perform baseline and periodic complete blood counts (CBCs), paying close attention to platelet levels Monitor for any signs of bleeding or bruising Dose modification may be necessary if severe thrombocytopenia occurs.                                                                                                                                                      |
| Cardiovascular Events<br>(Hypertension, QT<br>Prolongation, Myocardial<br>Infarction) | Grade 3 hypertension (at 400 mg), Grade 3 prolonged QT interval (at 300 mg), and a Grade 4 acute myocardial infarction (at 300 mg) have been reported as DLTs.[1][2] AMG-208's inhibition of other kinases like VEGFR2 at higher concentrations may contribute to these effects.[2] | - Conduct baseline cardiovascular assessment, including blood pressure measurement and an electrocardiogram (ECG) Monitor blood pressure regularly during treatment Perform periodic ECGs to monitor the QT interval, especially at higher doses For any significant cardiovascular adverse events, treatment should be interrupted and a thorough cardiac evaluation performed. |



| Anemia             | Anemia was the most frequent Grade ≥3 treatment-related adverse event reported in the first-in-human study.[1][2]                                                              | - Monitor hemoglobin and hematocrit levels at baseline and regularly during the study Investigate other potential causes of anemia if it develops Supportive care, such as transfusions, may be required for severe anemia. |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fatigue and Nausea | These were the most common any-grade treatment-related adverse events.[2] While not typically dose-limiting, they can impact the overall health and well-being of the subject. | - Implement regular monitoring of general health and well-being Consider supportive care measures to manage these symptoms If severe, evaluate for other contributing factors and consider dose adjustment.                 |

## **Quantitative Summary of Dose-Limiting Toxicities**

The following table summarizes the dose-limiting toxicities observed in the first-in-human, open-label, dose-escalation study of **AMG-208** in patients with advanced solid tumors.[1][2][3]

| Dose Level | Dose-Limiting<br>Toxicity (DLT)                  | Grade | Number of Patients with DLT |
|------------|--------------------------------------------------|-------|-----------------------------|
| 200 mg     | Increased Aspartate<br>Aminotransferase<br>(AST) | 3     | 1                           |
| 200 mg     | Thrombocytopenia                                 | 3     | 1                           |
| 300 mg     | Acute Myocardial Infarction                      | 4     | 1                           |
| 300 mg     | Prolonged QT Interval                            | 3     | 1                           |
| 400 mg     | Hypertension                                     | 3     | 2                           |



The Maximum Tolerated Dose (MTD) was not reached in this study which evaluated doses up to 400 mg.[1][2]

## **Experimental Protocols**

First-in-Human Dose-Escalation Study Protocol (NCT00813384)

This study was designed to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose of **AMG-208** in patients with advanced solid tumors.[1][2]

- Study Design: The trial was a first-in-human, open-label study conducted in two parts: dose escalation and dose expansion.[4][5]
- Dose Escalation Strategy:
  - Cohorts 1-3 (25, 50, 100 mg) followed a standard 3+3 design.[3][4]
  - Cohorts 4-7 (150, 200, 300, 400 mg) followed a modified 3+3+3 design.[3][4]
  - An intermediate dose of 150 mg was evaluated after two DLTs were observed at 200 mg, followed by re-escalation to 200 mg.[2][4]
- Patient Population: Adult patients (≥ 18 years old) with pathologically documented, advanced solid tumors that were refractory to standard treatment.[5]
- Dosing Regimen: AMG-208 was administered orally once daily on days 1 and days 4-28 of a 28-day cycle.[1][2]
- Primary Objectives:
  - To evaluate the safety and tolerability of AMG-208.[1]
  - To determine the pharmacokinetics of AMG-208.[1]
  - To establish the maximum tolerated dose (MTD).[1]

### **Visualizations**





#### Click to download full resolution via product page

Caption: Simplified signaling pathway of c-Met and its inhibition by AMG-208.





Click to download full resolution via product page

Caption: A simplified workflow of a 3+3 dose-escalation study design.

## Frequently Asked Questions (FAQs)

- 1. What is the primary mechanism of action of **AMG-208**? **AMG-208** is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] At higher concentrations, **AMG-208** also inhibits other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2]
- 2. Have dose-limiting toxicities been identified for **AMG-208** in preclinical animal models? The provided search results focus on the first-in-human clinical trial. While it is stated that **AMG-208** suppressed proliferation and induced apoptosis in human tumor xenograft models, specific DLTs from these preclinical in vivo studies are not detailed in the available abstracts.[2] Typically, extensive preclinical toxicology studies in at least two animal species are conducted to support first-in-human trials.
- 3. What is the Maximum Tolerated Dose (MTD) of **AMG-208**? In the phase 1 study that evaluated doses up to 400 mg, the MTD was not reached.[1][2]
- 4. Are the toxicities observed with **AMG-208** consistent with other c-Met inhibitors? Yes, the toxicities are similar to those seen with other multikinase inhibitors that target both MET and VEGF pathways. For example, fatigue, hypertension, and gastrointestinal toxicities have been observed with other dual MET/VEGF-R2 inhibitors.[2] Common adverse events for MET-selective tyrosine kinase inhibitors, in general, include gastrointestinal disorders, respiratory toxicity, and hepatotoxicity.[6]
- 5. What type of antitumor activity was observed with **AMG-208** in the phase 1 trial? The study reported one complete response and three partial responses, with notable activity in patients with prostate cancer.[1][2][3] This suggests that despite the observed toxicities, **AMG-208** demonstrated evidence of antitumor activity.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinConnect | A Phase 1 Study of AMG 208 in Subjects With Advanced [clinconnect.io]
- 6. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMG-208 In Vivo Toxicity Profile: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684691#amg-208-dose-limiting-toxicities-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





